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molecular formula C21H19NO4 B8354961 1,3-Dioxane-4,6-dione, 5-(1H-indol-3-ylphenylmethyl)-2,2-dimethyl- CAS No. 67996-11-6

1,3-Dioxane-4,6-dione, 5-(1H-indol-3-ylphenylmethyl)-2,2-dimethyl-

Cat. No. B8354961
M. Wt: 349.4 g/mol
InChI Key: IAZCYVMIFQDULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05196427

Procedure details

Indole (10 g, 85 mmol), Meldrum's acid (12.3 g, 85 mmol), benzaldehyde (18.11 g, 171 mmol) and proline (0.05 g) were combined with 50 ml of acetonitrile and stirred in an oil bath at approximately 35°-40° C. for two hours [Y. Oikawa, H. Hirasawa, and O. Honemitsu, Tetrahedron Letters, 1759 (1978)]. The reaction mixture was concentrated in vacuo to dryness. The residue was slurried with methanol and filtered to provide 19.99 grams of 3-[α-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-yl)benzyl]indole. A portion of the product was recrystallized from ethyl acetate to provide a white crystalline product: mp 147°-150° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
18.11 g
Type
reactant
Reaction Step Three
Quantity
0.05 g
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[CH3:10][C:11]1([CH3:19])[O:18][C:16](=[O:17])[CH2:15][C:13](=[O:14])[O:12]1.[CH:20](=O)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>N1CCC[C@H]1C(O)=O.C(#N)C>[CH3:10][C:11]1([CH3:19])[O:18][C:16](=[O:17])[CH:15]([CH:20]([C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][CH:2]=2)[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:13](=[O:14])[O:12]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Two
Name
Quantity
12.3 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Step Three
Name
Quantity
18.11 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Four
Name
Quantity
0.05 g
Type
catalyst
Smiles
N1[C@H](C(=O)O)CCC1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirred in an oil bath at approximately 35°-40° C. for two hours [Y
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo to dryness
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(OC(C(C(O1)=O)C(C1=CC=CC=C1)C1=CNC2=CC=CC=C12)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.99 g
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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